![molecular formula C14H24N4O2 B13176140 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Functionalization: The carboxylic acid group can be introduced through oxidation reactions, while the amino group can be alkylated using methyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products can be alcohols or aldehydes.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activity, possibly as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole moiety may interact with aromatic residues in the binding site, enhancing specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
4-ANPP (4-anilinopiperidine): Another intermediate in fentanyl synthesis.
N-Phenethyl-4-piperidinone: Used in the synthesis of various piperidine derivatives.
Uniqueness
5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid is unique due to its combination of a pyrrolidine ring, a pyrazole moiety, and a carboxylic acid group. This structural arrangement provides a versatile platform for chemical modifications and potential biological activity.
Propriétés
Formule moléculaire |
C14H24N4O2 |
|---|---|
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
5-[[methyl(propan-2-yl)amino]methyl]-1-(1-methylpyrazol-4-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H24N4O2/c1-10(2)16(3)8-11-5-6-13(14(19)20)18(11)12-7-15-17(4)9-12/h7,9-11,13H,5-6,8H2,1-4H3,(H,19,20) |
Clé InChI |
XZBAHOXZKHKZBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CC1CCC(N1C2=CN(N=C2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


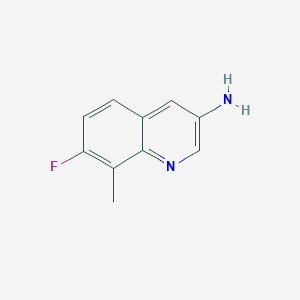
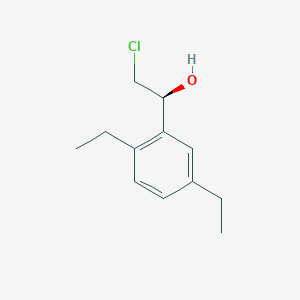


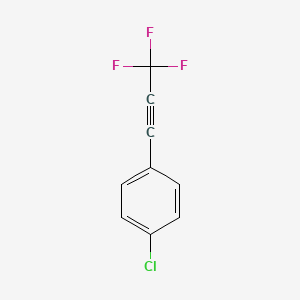
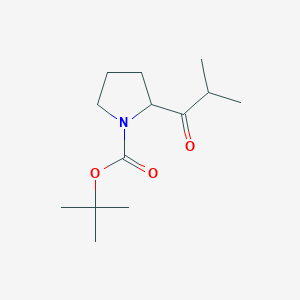
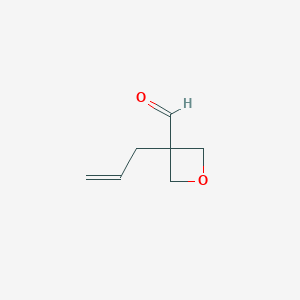
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)
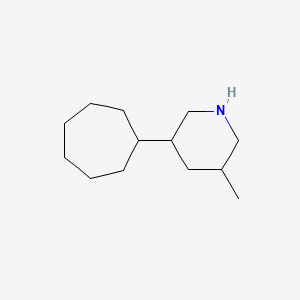
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)

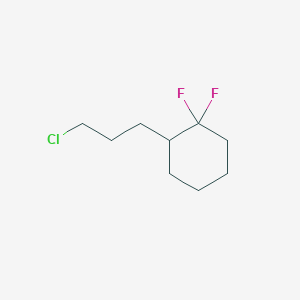
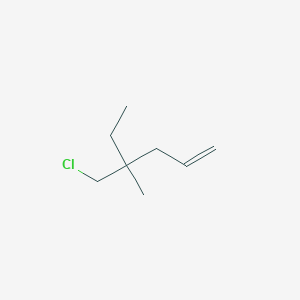
![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
